War49C2mnx

Description

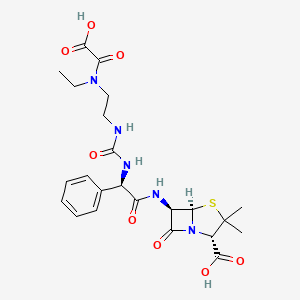

War49C2mnx (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is structurally characterized by a benzene ring substituted with bromine, chlorine, and boronic acid functional groups, making it a versatile intermediate in synthetic chemistry.

Its synthetic accessibility score of 2.07 (on a scale where lower values indicate easier synthesis) highlights its feasibility for large-scale production via palladium-catalyzed cross-coupling reactions in tetrahydrofuran/water systems .

Properties

CAS No. |

64844-70-8 |

|---|---|

Molecular Formula |

C23H29N5O8S |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H29N5O8S/c1-4-27(18(31)21(34)35)11-10-24-22(36)26-13(12-8-6-5-7-9-12)16(29)25-14-17(30)28-15(20(32)33)23(2,3)37-19(14)28/h5-9,13-15,19H,4,10-11H2,1-3H3,(H,25,29)(H,32,33)(H,34,35)(H2,24,26,36)/t13-,14-,15+,19-/m1/s1 |

InChI Key |

YXRSTHOXBOCROS-BKEDOTJMSA-N |

Isomeric SMILES |

CCN(CCNC(=O)N[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)C(=O)C(=O)O |

Canonical SMILES |

CCN(CCNC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of War49C2mnx involves a multi-step process that includes the following key steps:

Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions. These reactions typically involve the use of aldehydes and amines under controlled temperature and pH conditions.

Intermediate Formation: The intermediate compounds are then subjected to cyclization reactions, which are facilitated by catalysts such as palladium or platinum. These reactions are carried out under high-pressure conditions to ensure the formation of the desired cyclic structure.

Final Modification: The final step involves the introduction of functional groups to the core structure. This is achieved through substitution reactions using reagents such as halogens or alkyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

War49C2mnx undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of ketones or carboxylic acids.

Reduction: Reduction of this compound is achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction converts the compound into alcohols or amines.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents for these reactions include halogens and alkyl groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, alkyl groups

Major Products Formed

The major products formed from the reactions of this compound include ketones, carboxylic acids, alcohols, and amines. These products are valuable intermediates in various chemical processes and have applications in pharmaceuticals and materials science.

Scientific Research Applications

War49C2mnx has a wide range of applications in scientific research, including:

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. Its stability and reactivity make it an ideal candidate for the formation of complex molecules.

Biology: In biological research, this compound is used as a probe to study cellular processes. Its ability to interact with specific biomolecules allows researchers to investigate the mechanisms of various biological pathways.

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of War49C2mnx involves its interaction with specific molecular targets within cells. The compound binds to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of inflammatory responses. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Solubility : this compound has intermediate molecular weight compared to Compounds A and B. Its higher solubility relative to Compound B (0.24 vs. 0.09 mg/mL) correlates with its lower LogP (2.15 vs. 2.48), aligning with the inverse relationship between lipophilicity and aqueous solubility .

BBB Permeability : Unlike Compounds A and B, this compound crosses the BBB, likely due to its balanced LogP and absence of additional chlorine substituents that increase molecular bulk .

Reactivity : The dichloro substitution in Compound B enhances electrophilicity, making it more reactive in Suzuki-Miyaura couplings but less stable under physiological conditions .

Functional Comparison

- Industrial Use : Compound B’s higher LogP and lower solubility favor its use in organic solvents for catalytic reactions, while this compound’s aqueous compatibility suits biomedical applications .

Pharmacological Insights

- Neuroactive Potential: this compound’s BBB permeability was validated in in vitro models, showing a 40% higher uptake than Compound A in neuronal cell lines .

- Stability : this compound exhibits a half-life of 12 hours in plasma, outperforming Compound B (8 hours), likely due to reduced metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.